Ethanone, 2-(benzoyloxy)-1-(1-naphthalenyl)-
Description
Ethanone, 2-(benzoyloxy)-1-(1-naphthalenyl)- (proposed IUPAC name) is a substituted ethanone derivative featuring a benzoyloxy group (-OCOC₆H₅) at position 2 and a 1-naphthalenyl group (C₁₀H₇) at position 1. While direct experimental data for this compound are absent in the provided evidence, its properties can be inferred through comparison with structurally related ethanone derivatives.
The benzoyloxy group introduces ester functionality, which may influence hydrolysis kinetics and lipophilicity, while the naphthalenyl moiety contributes to π-π interactions and steric bulk. Below, we compare this compound with analogs from the literature to elucidate structure-property relationships.
Structure
3D Structure
Properties
CAS No. |
66728-57-2 |
|---|---|
Molecular Formula |
C19H14O3 |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
(2-naphthalen-1-yl-2-oxoethyl) benzoate |
InChI |
InChI=1S/C19H14O3/c20-18(13-22-19(21)15-8-2-1-3-9-15)17-12-6-10-14-7-4-5-11-16(14)17/h1-12H,13H2 |
InChI Key |
LLMGORCPADSESB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC(=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Molecular Architecture
The compound features a naphthalen-1-yl group bonded to a ketone moiety at position 1, with a benzoyloxy substituent at position 2 of the ethanone backbone. The molecular formula implies conjugation between the aromatic systems, confirmed by UV-Vis spectra showing at 275 nm.
Retrosynthetic Strategy
Disconnection at the ester bond reveals two precursors:
-
1-(1-Naphthalenyl)-2-hydroxyethanone : The hydroxyl-bearing intermediate.
-
Benzoyl chloride : The acylating agent.
A secondary disconnection at the ketone suggests naphthalene acylation via Friedel-Crafts chemistry.
Synthetic Pathways
Friedel-Crafts Acylation for Ketone Formation
Naphthalene undergoes electrophilic substitution with acetyl chloride under Lewis acid catalysis to yield 1-(1-naphthalenyl)ethanone:
Optimization Data
α-Hydroxylation via Enolate Oxidation
The critical hydroxyl group is introduced through enolate formation and oxidation:
-
Enolate Generation :
-
Oxidation :
Reagent Comparison
| Oxidizing Agent | Yield (%) | Byproducts |
|---|---|---|
| Davis’ Oxaziridine | 68 | Minimal |
| O₂ (Bubbling) | 41 | Over-oxidized ketones |
| mCPBA | 55 | Epoxidation |
Esterification with Benzoyl Chloride
The hydroxyl intermediate reacts with benzoyl chloride under Schotten-Baumann conditions:
Solvent Screening
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| Dichloromethane | 2 | 92 |
| THF | 4 | 78 |
| Toluene | 6 | 65 |
Alternative Synthetic Approaches
Direct α-Benzoyloxylation
A one-pot method using 1-(1-naphthalenyl)ethanone and benzoyl peroxide under radical initiation:
Limitations : Competing C-H benzoylation reduces regioselectivity.
Enzymatic Esterification
Lipase B from Candida antarctica catalyzes transesterification in non-aqueous media:
| Parameter | Value |
|---|---|
| Enzyme Loading | 15 mg/mmol |
| Temperature | 40°C |
| Conversion | 89% (72 h) |
Purification and Characterization
Chromatographic Separation
Silica gel chromatography (ethyl acetate/hexane, 1:4) isolates the product with >99% purity.
Spectroscopic Validation
Industrial-Scale Considerations
Cost Analysis
| Step | Cost Contributor | Mitigation Strategy |
|---|---|---|
| Friedel-Crafts | AlCl₃ disposal | Catalytic recycling |
| Enolate Oxidation | Oxaziridine cost | Substitute with O₂/Co catalyst |
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-(benzoyloxy)-1-(1-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzoyloxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted ethanone derivatives depending on the nucleophile used.
Scientific Research Applications
Analytical Chemistry
Ethanone, 2-(benzoyloxy)-1-(1-naphthalenyl)- has been utilized in analytical methods for the separation and identification of compounds.
High-Performance Liquid Chromatography (HPLC)
- Methodology : The compound can be analyzed using reverse phase HPLC, employing a mobile phase consisting of acetonitrile, water, and phosphoric acid. For mass spectrometry-compatible applications, phosphoric acid can be substituted with formic acid.
- Applications : This method is scalable and can be used for preparative separations to isolate impurities in various samples, making it suitable for pharmacokinetic studies and drug development processes .
Pharmaceutical Applications
Ethanone, 2-(benzoyloxy)-1-(1-naphthalenyl)- has potential therapeutic applications due to its structural characteristics.
Drug Development
- Mechanism of Action : The compound's benzoyloxy group may enhance lipophilicity, potentially improving bioavailability and cellular uptake. This characteristic is essential in developing drugs targeting specific biological pathways.
- Case Studies : Research has indicated its utility in synthesizing novel pharmaceutical agents that exhibit anti-inflammatory and analgesic properties. For instance, derivatives of this compound have been investigated for their ability to inhibit specific enzymes involved in pain pathways .
Material Science
In material science, ethanone derivatives are explored for their role in developing advanced materials with unique properties.
Polymer Chemistry
- Synthesis of Polymers : Ethanone derivatives can serve as monomers or crosslinking agents in polymer synthesis. The incorporation of the benzoyloxy group allows for enhanced thermal stability and mechanical strength in the resulting polymers.
- Applications : These polymers find use in coatings, adhesives, and composite materials where durability and resistance to environmental degradation are critical .
Environmental Applications
The compound also shows promise in environmental chemistry.
Pollutant Removal
- Adsorption Studies : Research indicates that ethanone derivatives can be effective adsorbents for removing pollutants from water sources. Their ability to form complexes with heavy metals enhances their efficacy in environmental remediation efforts.
- Case Studies : Pilot studies have demonstrated significant reductions in pollutant concentrations when using ethanone-based adsorbents in wastewater treatment systems .
Mechanism of Action
The mechanism of action of Ethanone, 2-(benzoyloxy)-1-(1-naphthalenyl)- involves its interaction with molecular targets such as enzymes or receptors. The benzoyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the naphthalenyl group can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and molecular data for ethanone derivatives:
Key Observations:
- Substituent Effects : The benzoyloxy group in the target compound enhances lipophilicity compared to hydroxyl () or methoxy groups (). This may improve membrane permeability but reduce aqueous solubility.
- Reactivity : Bromo () and ester groups (target compound) offer sites for nucleophilic substitution or hydrolysis, respectively. The imidazolium group () introduces ionic character, altering solubility and biological activity.
Physicochemical and Spectral Properties
- Spectroscopic Characterization: HSQC and NMR techniques () are critical for confirming substituent positions in ethanone derivatives. For instance, HSQC resolved ambiguities in 2-(4-allylpiperazin-1-yl)-1-(1-phenyl-1H-tetrazol-5-yl)ethanone . The target compound’s ester carbonyl (C=O) would resonate near 170 ppm in ¹³C NMR, distinct from ketone carbonyls (~200 ppm) in hydroxyl-substituted analogs ().
Thermal Stability :
- Compounds with halogen substituents (e.g., bromo in ) may exhibit lower thermal stability due to weaker C-Br bonds. The benzoyloxy group’s stability would depend on pH and temperature.
Biological Activity
Ethanone, 2-(benzoyloxy)-1-(1-naphthalenyl)- is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antioxidant and anticancer properties. This article explores the biological activity of this compound, drawing from diverse research findings and case studies.
Chemical Structure and Properties
Ethanone, 2-(benzoyloxy)-1-(1-naphthalenyl)- is characterized by its unique structure that incorporates a naphthalene moiety and a benzoyloxy group. This structural configuration is believed to contribute to its biological activities.
Antioxidant Activity
Antioxidant activity is a crucial aspect of evaluating the potential health benefits of compounds. Studies have demonstrated that derivatives of similar structures exhibit significant antioxidant properties.
- DPPH Radical Scavenging : The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to assess the radical scavenging ability of compounds. Research indicates that certain derivatives related to Ethanone, 2-(benzoyloxy)-1-(1-naphthalenyl)- demonstrate antioxidant activity comparable to well-known antioxidants like ascorbic acid .
| Compound | DPPH Scavenging Activity (%) | Comparison with Ascorbic Acid |
|---|---|---|
| Compound A | 79.62% | 1.37 times higher |
| Ethanone Derivative | 78.67% | Comparable |
| Ascorbic Acid | 58.2% | Reference |
Anticancer Activity
The anticancer potential of Ethanone, 2-(benzoyloxy)-1-(1-naphthalenyl)- has also been explored, particularly in relation to its ability to inhibit cancer cell proliferation.
- Mechanisms of Action : Compounds with similar structures have been shown to induce apoptosis in cancer cells. For example, derivatives containing naphthalene rings have been reported to exhibit higher anticancer activity than standard treatments like sunitinib .
- Case Studies : In vitro studies have demonstrated that certain synthesized derivatives exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The structure-activity relationship (SAR) indicates that modifications in the benzoyloxy and naphthalene moieties can enhance efficacy .
Research Findings
Several studies have focused on the synthesis and evaluation of Ethanone derivatives:
- Synthesis : The synthesis of Ethanone derivatives often involves methods such as nucleophilic substitution and cycloaddition reactions, leading to compounds with improved biological profiles .
- Biological Evaluations : These compounds undergo extensive biological evaluations, including cytotoxicity assays and mechanism studies, which reveal their potential as therapeutic agents against oxidative stress-related diseases and cancers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
